Product packaging for D-δ-Hydroxynorvaline(Cat. No.:)

D-δ-Hydroxynorvaline

Cat. No.: B1579469
M. Wt: 149.15
Attention: For research use only. Not for human or veterinary use.
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Description

D-δ-Hydroxynorvaline is a non-proteinogenic amino acid derivative. As a hydroxylated analog of D-Norvaline, it serves as a valuable tool in various biochemical and pharmacological research applications. Research Applications: this compound is primarily used in scientific studies. Its potential applications include serving as a building block for peptide synthesis, investigating enzyme specificity and mechanisms, and studying amino acid transport and metabolism. Researchers also utilize similar compounds as intermediates in organic synthesis and for probing biological pathways. Note: The specific molecular formula, CAS number, detailed mechanism of action, and confirmed research applications for this particular stereoisomer require verification from authoritative sources. Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Weight

149.15

Origin of Product

United States

Natural Occurrence and Ecological Distribution of D δ Hydroxynorvaline

Distribution in Flora: Specific Plant Species and Tissues (e.g., Zea mays, legumes, grasses)

Research has identified D-δ-Hydroxynorvaline, also referred to as 5-hydroxynorvaline, in several plant species, most notably in maize (Zea mays), as well as in certain legumes and grasses. oup.com Its accumulation and distribution within the plant are often tissue-specific and influenced by external stimuli.

In maize, this compound has been identified as a defensive metabolite. researchgate.netresearchgate.net Studies on the maize inbred line B73 revealed its presence in various tissues. researchgate.net In mature, field-grown plants, the highest concentrations of the compound are found in the above-ground vegetative tissues, including leaves and stems. researchgate.netoup.com It is also detectable in smaller amounts in the roots and even in dry seeds. researchgate.net The synthesis of this compound can occur directly within the leaves, as demonstrated by its accumulation in detached leaves, indicating that transport from other plant parts like the roots is not required for its production. oup.comnih.gov

Beyond maize, the occurrence of this amino acid has been reported in other members of the grass family (Poaceae) and in legumes (Fabaceae). oup.com For instance, it has been noted in hybrid bermudagrass, another C4 grass. oup.com An early study identified L-alpha-amino-delta-hydroxyvaleric acid, an alternative name for the compound, in the seeds of the jack bean (Canavalia ensiformis), a type of legume. nih.gov

The concentration and presence of this compound in plant tissues are not static. As detailed further in section 2.3, its levels can increase significantly in response to various stressors. researchgate.net

Table 1: Distribution and Induced Accumulation of this compound in Zea mays

Plant TissueConditionObservationReference(s)
Leaves Herbivory (Aphids, Caterpillars)Increased accumulation researchgate.net, , nih.gov
Drought StressHigher accumulation than from insect feeding researchgate.net,
Cold Stress (4°C)Increased accumulation researchgate.net, oup.com
Treatment with Methyl JasmonateIncreased accumulation researchgate.net, nih.gov
Treatment with Salicylic (B10762653) AcidIncreased accumulation researchgate.net, nih.gov
Treatment with Abscisic AcidIncreased accumulation researchgate.net, nih.gov
Stems GeneralPresent, with concentrations affecting herbivores researchgate.net, oup.com
Roots GeneralDetectable in smaller amounts than shoots researchgate.net, oup.com
Dry Seeds GeneralDetectable researchgate.net,

Presence in Microbial Systems: Isolation and Characterization

While the presence of D-amino acids in microbial systems is well-documented, specific reports on the isolation of this compound from microbes are less common than in plants. D-amino acids are significant components of the bacterial world, notably in the structure of peptidoglycan cell walls. nih.gov Their synthesis in microbes typically occurs through two main pathways: the post-translational modification of ribosomally synthesized peptides or, more frequently, through non-ribosomal peptide synthetases (NRPS). nih.govnih.gov

Although direct isolation of this compound is not prominently featured in available research, related enzymatic activities in microbes suggest a potential for its biosynthesis. For example, an l-isoleucine (B559529) dioxygenase from the bacterium Bacillus thuringiensis has been shown to hydroxylate similar amino acids, producing compounds like 4-hydroxy-l-norvaline. nih.gov In fungi, hydrogenase activity that could catalyze a similar reaction has been identified in Neurospora crassa. nih.gov These findings indicate that the enzymatic machinery for producing hydroxylated amino acids exists within microbial kingdoms, providing a plausible basis for the occurrence of this compound.

The characterization of D-amino acids from microbial sources generally involves chromatography techniques to separate stereoisomers, followed by mass spectrometry and nuclear magnetic resonance (NMR) to confirm the chemical structure. oup.com

Environmental Contexts of this compound Occurrence

The occurrence and accumulation of this compound in plants are strongly linked to environmental contexts, particularly biotic and abiotic stresses. researchgate.net The compound functions as a defensive metabolite, with its production being induced as a response to threats. nih.gov

Biotic Stress: Herbivory is a primary trigger for the synthesis of this compound in maize. Feeding by insects such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua) leads to a significant increase in its concentration in leaf tissues. researchgate.netnih.gov This induced accumulation suggests a role in plant defense against insect herbivores. researchgate.netmdpi.com When tested in an artificial diet, this compound was found to reduce the reproduction of aphids, supporting its function as a protective agent. researchgate.netoup.comnih.gov

Abiotic Stress: Environmental hardships also induce the accumulation of this amino acid.

Drought: Water deficiency is a potent inducer, leading to even higher levels of this compound in maize leaves than insect feeding. researchgate.netnih.gov

Cold: Exposure to low temperatures (e.g., 4°C) also results in a significant increase in the compound's concentration. oup.comresearchgate.net

Chemical Elicitors: The accumulation of this compound is also mediated by plant signaling molecules that are central to stress response pathways. Application of methyl jasmonate, salicylic acid, and abscisic acid—all key hormones in plant defense signaling—has been shown to increase its levels. researchgate.netnih.gov Conversely, ethylene (B1197577) signaling was found to reduce its abundance. researchgate.net

Biosynthetic Pathways and Metabolic Interconversions of D δ Hydroxynorvaline

Proposed Biosynthetic Routes in Plants: Precursor Studies and Isotopic Labeling (e.g., γ-glutamyl semialdehyde, glutamine, glutamate (B1630785), arginine, proline, ornithine)

The biosynthesis of the non-protein amino acid 5-hydroxynorvaline in plants, particularly in maize (Zea mays), has been the subject of investigation to elucidate its metabolic origins. oup.comnih.govresearchgate.net One proposed pathway involves the reduction of γ-glutamyl semialdehyde, a reaction for which hydrogenase activity has been identified in organisms like Neurospora crassa. oup.comnih.gov Potential precursors for the formation of 5-hydroxynorvaline through this or other routes include a range of common amino acids: arginine, proline, glutamate, glutamine, and ornithine. oup.comnih.gov

To test these hypotheses, stable isotope labeling experiments have been conducted. oup.com In studies using detached maize leaves, various isotopically labeled potential precursors were supplied to the plant tissue to trace their incorporation into 5-hydroxynorvaline. oup.comoup.com The tested compounds included [¹³C₅¹⁵N₂]glutamine, [¹⁵N₂]glutamine, [¹³C₅¹⁵N]glutamate, [¹³C₅]proline, [¹³C₅]ornithine, and [¹³C₆]arginine. oup.com

The results of these labeling studies showed that while all the supplied amino acids were taken up by the maize leaves, there was no significant incorporation of the complete carbon skeletons from glutamine, glutamate, proline, ornithine, or arginine into the 5-hydroxynorvaline molecule. oup.com However, a detectable amount of ¹⁵N from both [¹³C₅¹⁵N₂]glutamine and [¹⁵N₂]glutamine, as well as from [¹³C₅¹⁵N]glutamate, was incorporated into 5-hydroxynorvaline. oup.comoup.com This suggests that while these amino acids may not be direct backbone precursors, their nitrogen is utilized in the de novo synthesis of 5-hydroxynorvaline. oup.com The exact biosynthetic pathway in plants, therefore, remains to be fully elucidated and likely involves an as-yet-undescribed route. oup.com

Table 1: Isotopic Labeling Precursor Studies for 5-Hydroxynorvaline Biosynthesis in Maize

Precursor TestedIsotope LabelCarbon Skeleton IncorporationNitrogen Incorporation
Glutamine[¹³C₅¹⁵N₂]NoYes
Glutamine[¹⁵N₂]Not ApplicableYes
Glutamate[¹³C₅¹⁵N]NoYes
Proline[¹³C₅]NoNot Applicable
Ornithine[¹³C₅]NoNot Applicable
Arginine[¹³C₆]NoNot Applicable

This table summarizes the findings from stable isotope labeling experiments in maize leaves to identify precursors of 5-hydroxynorvaline. Data sourced from Yan et al. (2014). oup.comoup.com

Enzymatic Machinery in D-Amino Acid Biosynthesis Relevant to D-δ-Hydroxynorvaline

The formation of D-amino acids from their L-counterparts or other precursors is a critical process in many organisms, mediated by specific classes of enzymes. While the direct enzymatic synthesis of this compound is not extensively characterized, the machinery involved in general D-amino acid biosynthesis provides a framework for its potential formation.

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. medicineinnovates.com These enzymes are fundamental to the production of D-amino acids in various organisms. In mammals, serine racemase and aspartate racemase are known, with serine racemase being identified in human tissues. medicineinnovates.com In bacteria, racemases are crucial for providing D-amino acids for cell wall peptidoglycan synthesis. frontiersin.org For example, glutamate racemases (like MurI) supply D-glutamate, and alanine (B10760859) racemase is involved in D-alanine catabolism in some microbes. frontiersin.orgfrontiersin.org The action of a racemase could potentially convert L-δ-hydroxynorvaline, if formed first, into its D-isomer, this compound.

The conversion of D-amino acids into their corresponding α-keto acids is a common metabolic pathway, often serving as the first step in their utilization. frontiersin.org This process is primarily carried out by two major groups of enzymes: oxidoreductases/dehydrogenases and transaminases. frontiersin.org

D-amino acid oxidoreductases/dehydrogenases are widely distributed enzymes in bacteria that catalyze the oxidative deamination of D-amino acids to produce α-keto acids, ammonia (B1221849), and a reduced cofactor. frontiersin.org These enzymes are considered the most common for D-amino acid metabolism in terrestrial bacteria. frontiersin.org

D-amino acid transaminases (DAATs) , also known as D-alanine aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.orgnih.govebi.ac.uk This reaction yields the α-keto acid of the original D-amino acid and a new D-amino acid (commonly D-glutamate or D-alanine). wikipedia.orgnih.govmdpi.com DAATs are found in bacteria and plants and are essential for synthesizing D-amino acids like D-glutamate for peptidoglycan metabolism. nih.govmdpi.com These enzymes can act on a variety of D-amino acids, including D-alanine, D-aspartate, and norvaline. ebi.ac.uk

Ammonia-lyases are enzymes that catalyze the non-oxidative elimination of ammonia from an amino acid, typically resulting in the formation of a double bond. mdpi.comresearchgate.net In the context of D-amino acid metabolism, enzymes like D-serine ammonia-lyase play a key role. frontiersin.org This enzyme, found in some bacteria, catalyzes the degradation of D-serine into pyruvate (B1213749) and ammonia. frontiersin.org While their primary described roles involve catabolism, the reversibility of the ammonia-lyase reaction under certain conditions (e.g., high ammonia concentration) allows for the synthesis of amino acids. mdpi.com The D-glucosaminate-6-phosphate ammonia lyase is another example of a PLP-dependent enzyme from the aminotransferase superfamily that acts on a D-amino acid substrate. nih.gov

Table 2: Key Enzymes in D-Amino Acid Metabolism

Enzyme ClassCofactorGeneral FunctionRelevance to D-Amino Acid Metabolism
Amino Acid RacemasesPLP (often)Interconversion of L- and D-amino acidsDirect synthesis of D-amino acids from L-amino acids. medicineinnovates.comfrontiersin.org
Oxidoreductases/DehydrogenasesFAD (often)Oxidative deaminationCatabolism of D-amino acids to α-keto acids. frontiersin.org
D-Amino Acid TransaminasesPLPTransfer of an amino groupSynthesis and interconversion of D-amino acids and α-keto acids. ebi.ac.uknih.govmdpi.com
Ammonia-lyasesPLP (some)Elimination of ammoniaCatabolism of specific D-amino acids (e.g., D-serine). frontiersin.org

Involvement of Oxidoreductases/Dehydrogenases and Transaminases

This compound in Microbial Amino Acid Metabolism: Regulation of Peptidoglycan and Biofilm Integrity

D-amino acids are significant players in microbial physiology, extending beyond their role as simple metabolites. They are integral to the structure of the bacterial cell wall and act as signaling molecules that can modulate community behaviors like biofilm formation. frontiersin.org

The bacterial cell wall contains peptidoglycan (PG), a polymer essential for maintaining cell shape and integrity. nih.govresearchgate.net D-alanine and D-glutamic acid are key and nearly universal components of the peptide stems that cross-link the glycan strands of PG. frontiersin.org The incorporation of other, non-canonical D-amino acids into PG has been observed to modulate its synthesis and structure. nih.gov The presence of certain D-amino acids in the growth medium can lead to their incorporation into the PG, causing alterations in its metabolism and cross-linking. nih.gov Fluorescent D-amino acid analogs are widely used as probes to label areas of new PG synthesis, demonstrating that transpeptidases can incorporate them into the cell wall. mdpi.complos.org

D-amino acids also play a complex and sometimes contradictory role in the regulation of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix. Initial studies reported that a mixture of D-amino acids (D-leucine, D-methionine, D-tyrosine, D-tryptophan) could prevent biofilm formation and trigger the disassembly of existing biofilms in Bacillus subtilis. frontiersin.org This effect was proposed to be linked to interference with the localization of proteins that anchor the biofilm matrix to the cell wall. frontiersin.org However, the effect of D-amino acids on biofilms is highly species- and strain-dependent. For instance, some studies have shown that D-amino acids fail to inhibit, or only slow, biofilm formation in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govplos.org In some clinical isolates, specific D-amino acids like D-methionine and D-phenylalanine were found to be the most effective at inhibiting biofilm formation, while in others, they had no effect. frontiersin.org In some contexts, D-amino acids are used to enhance the efficacy of biocides against biofilms. nih.govfrontiersin.org

Genetic Determinants and Gene Clusters Associated with this compound Biosynthesis

The genetic basis for the biosynthesis of D-amino acids and D-amino-acid-containing natural products is often encoded within dedicated biosynthetic gene clusters (BGCs). researchgate.net These BGCs contain the genes for all the enzymatic machinery required to produce the final compound, including precursor peptide genes (in the case of ribosomally synthesized peptides) and modifying enzymes. medicineinnovates.comresearchgate.netacs.org

For ribosomally synthesized and post-translationally modified peptides (RiPPs) that contain D-amino acids, the BGCs often include genes for dehydratases and epimerases or racemases. researchgate.net For example, in the biosynthesis of linaridin peptides like grisemycin, a gene cluster was identified that contains a novel peptide epimerase (GrmL) responsible for the introduction of D-amino acids. researchgate.net Similarly, the BGC for the lanthipeptide rodencin contains a dehydrogenase, RodJA, which is involved in the formation of D-alanine and D-aminobutyrate. acs.org

While a specific BGC for this compound has not been definitively identified in the literature, related pathways offer clues. A patent describes the engineering of a recombinant microorganism to produce 1,4-butanediol (B3395766) via a pathway that includes the intermediate 5-hydroxy-L-norvaline. google.com This engineered pathway starts from L-glutamate and involves the sequential action of a glutamate-5-kinase and a glutamate-5-semialdehyde dehydrogenase to produce L-glutamate 5-semialdehyde. google.com A subsequent step, catalyzed by an oxidoreductase, converts L-glutamate 5-semialdehyde to 5-hydroxy-L-norvaline. google.com The genetic determinants for this compound would likely involve a similar set of genes, with the addition of a racemase or an epimerase to invert the stereochemistry from the L- to the D-form at some stage of the pathway.

Stereoselective Chemical and Chemoenzymatic Synthesis of D δ Hydroxynorvaline

Synthetic Methodologies from Common Precursors

The synthesis of D-δ-hydroxynorvaline and its analogs has been achieved from readily available chiral precursors, ensuring the stereochemical integrity of the final product.

From L-glutamic acid: L-glutamic acid serves as a versatile starting material for the synthesis of various amino acids. A stereoselective synthesis of δ-hydroxy-γ-(S)-norvaline has been reported starting from L-aspartic acid, a structurally related amino acid. researchgate.net This highlights the utility of the chiral pool of amino acids in constructing more complex derivatives.

From allyl glycine (B1666218) t-butyl ester: A divergent, enantioselective synthetic strategy has been developed to produce non-proteinogenic amino acids, including a building block for γ-hydroxynorvaline, from the common starting material (S)-allylglycine t-butyl ester. researchgate.netresearchgate.net This γ,δ-unsaturated α-amino ester is a valuable intermediate that can be obtained with high enantiomeric excess using asymmetric phase-transfer catalysis. researchgate.net The synthetic routes from this precursor allow for the generation of various biologically active amino acids. researchgate.netresearchgate.net

Organocatalytic Approaches for this compound Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including the precursors for this compound.

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org In the context of this compound synthesis, an organocatalytic Mannich reaction represents a key asymmetric step. researchgate.netrsc.orgnih.govrsc.org For instance, the reaction between an aldehyde, an amine, and a ketone can be catalyzed by chiral amines like proline to produce β-amino carbonyl compounds with high stereoselectivity. rsc.org These adducts are valuable synthons for preparing biologically active molecules. researchgate.net A highly diastereoselective crystallization-driven three-component Mannich reaction using acetone, glyoxylic acid monohydrate, and (S)-(4-methoxyphenyl)ethylamine has been used to construct a key α-amino-γ-oxopentanoic acid intermediate for the synthesis of syn-γ-hydroxynorvaline. researchgate.net

Asymmetric Catalysis: Asymmetric catalysis, in general, is crucial for establishing the desired stereochemistry in the synthesis of chiral molecules like this compound. nobelprize.org The use of chiral catalysts, including organocatalysts, allows for the production of optically active compounds from prochiral starting materials with high enantioselectivity. nobelprize.orgkit.edu In the synthesis of γ-hydroxynorvaline derivatives, organocatalytic strategies have been successfully combined with biocatalytic steps to achieve high stereocontrol. researchgate.netrsc.orgnih.govrsc.org

Biocatalytic and Chemoenzymatic Strategies in this compound Production

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. Chemoenzymatic approaches, which combine the best of both chemical and enzymatic catalysis, have proven particularly effective for synthesizing complex chiral molecules.

Aldolase-Transaminase Cascades for γ-Hydroxy-α-Amino Acid Synthesis

Efficient bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the stereoselective synthesis of γ-hydroxy-α-amino acids. rsc.orgrsc.orgmiddlebury.eduresearchgate.net These recycling cascades offer high stereoselectivity and atom economy. rsc.orgrsc.orgmiddlebury.edu Pyruvate (B1213749) aldolases (PyrALs) catalyze the aldol (B89426) addition of pyruvate to an aldehyde, forming a γ-hydroxy-α-keto acid. rsc.org This intermediate is then aminated by a transaminase (TA) to yield the desired γ-hydroxy-α-amino acid. rsc.orgresearchgate.net This one-pot, two-step tandem approach has been successfully applied to the synthesis of various γ-hydroxy-α-amino acids, including D-anti-4,5-dihydroxynorvaline, with high yields and stereoselectivity. rsc.orgmiddlebury.eduresearchgate.net The use of trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida has been shown to afford chiral 4-hydroxy-2-oxo acids, which are then enantioselectively aminated using S-selective transaminases. nih.gov

Enzymatic Ketone Reduction in Stereoselective Synthesis

Enzymatic ketone reduction is a key step in many chemoenzymatic routes to chiral alcohols. harvard.edu In the synthesis of γ-hydroxynorvaline, the reduction of a γ-keto ester intermediate is a crucial stereochemistry-determining step. researchgate.netrsc.orgnih.govrsc.org Alcohol dehydrogenases (ADHs) are commonly used for this purpose, often requiring cofactor regeneration. harvard.edunih.gov For example, ADHs from Rhodococcus ruber (ADH-A) and Lactobacillus brevis (LBADH) can be used to selectively reduce keto esters to their corresponding hydroxy esters, which can then cyclize to form chiral γ-butyrolactones. acs.org The combination of an organocatalytic Mannich reaction to form a ketoester followed by an enzymatic ketone reduction provides an efficient route to all four diastereomers of PMP-protected γ-hydroxynorvaline. rsc.orgnih.govrsc.org Recent research has also explored photoenzymatic methods for ketone reduction using flavin-dependent 'ene'-reductases (EREDs) in the presence of a photoredox catalyst. nih.gov

Application of Branched-Chain Amino Acid Aminotransferases

Branched-chain amino acid aminotransferases (BCATs) are another class of enzymes utilized in the synthesis of γ-hydroxy-α-amino acids. acs.org These enzymes can catalyze the amination of keto acid precursors. For instance, the BCAT from E. coli has been used to convert a 4-hydroxy-2-oxo acid into the corresponding γ-hydroxy-α-amino acid, using L-glutamate as the amine donor. acs.org

Development of Novel Stereodivergent Synthetic Routes to this compound and its Stereoisomers

Stereodivergent synthesis allows for the preparation of multiple stereoisomers of a target molecule from a common starting material by modifying the reaction sequence or catalysts. ua.esscispace.com This strategy is highly valuable for accessing all possible stereoisomers of this compound for biological evaluation.

An efficient route to all four diastereomers of PMP-protected γ-hydroxynorvaline was established by combining an organocatalytic Mannich reaction with an enzymatic ketone reduction. researchgate.netrsc.orgnih.govrsc.org The sequential construction of the two stereogenic centers allowed for excellent stereocontrol. rsc.org By selecting the appropriate enantiomer of the organocatalyst (e.g., L- or D-proline) and the appropriate stereoselective enzyme (e.g., (R)- or (S)-selective ADH), all four possible stereoisomers can be accessed. rsc.org This approach has been demonstrated in a one-pot process, showcasing its efficiency. rsc.orgnih.gov Other stereodivergent routes have been developed for related amino acids, often relying on the inversion of stereocenters through chemical manipulations or the use of different chiral catalysts. ua.esscispace.comresearchgate.netresearchgate.net

Biological Function and Research Applications of D δ Hydroxynorvaline

Role in Plant Defense Mechanisms

Plants have developed sophisticated defense systems that involve the production of a wide array of secondary metabolites to fend off herbivores and pathogens. nih.govoup.com D-δ-Hydroxynorvaline, also referred to as 5-hydroxynorvaline in some literature, has been identified as one such defensive compound, particularly in maize (Zea mays). nih.govoup.comresearchgate.net

Stress-Induced Accumulation in Response to Biotic Stress (e.g., Insect Herbivory in Zea mays)

The accumulation of this compound in maize leaves is a direct response to attacks by insects. nih.govoup.comresearchgate.net Research has demonstrated that its concentration increases following herbivory by pests such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua). nih.govoup.comresearchgate.net This induced response suggests a targeted defense mechanism against feeding insects. oup.com The compound is found in various parts of the maize plant, including above-ground vegetative tissues, roots, and even dry seeds, with the highest concentrations typically observed in the vegetative tissues that are most vulnerable to herbivores. nih.govoup.comresearchgate.net

When this compound was incorporated into an artificial diet for the corn leaf aphid at concentrations similar to those found in maize, it led to a reduction in aphid reproduction, indicating its direct defensive function. nih.govresearchgate.netoup.com

Accumulation Patterns in Response to Abiotic Stress and Signaling Molecules (e.g., Drought, Methyl Jasmonate)

The synthesis and accumulation of this compound are not limited to biotic threats. Abiotic stressors also trigger a significant increase in its production. Drought stress, in particular, has been shown to induce a more substantial accumulation of this compound than insect feeding. nih.govoup.comresearchgate.net This suggests a dual role for the compound, potentially acting as a compatible solute to help plant cells survive osmotic stress, similar to other amino acids like proline. nih.gov Moving plants to a cold environment of 4°C also resulted in an increased concentration of this amino acid. oup.com

Furthermore, the accumulation of this compound is influenced by key plant signaling molecules involved in defense pathways. nih.govresearchgate.net Treatment with methyl jasmonate, a well-known elicitor of herbivore defense responses, leads to an increase in this compound levels. nih.govoup.comresearchgate.netusp.br Jasmonates are critical phytohormones that regulate a wide range of stress responses and secondary metabolite production. mdpi.com Conversely, signaling involving ethylene (B1197577), another plant hormone, has been observed to reduce the abundance of this compound. nih.govresearchgate.net

Stressor/Signaling MoleculeEffect on this compound Accumulation
Biotic Stress
Insect Herbivory (R. maidis, S. exigua)Increase
Abiotic Stress
DroughtHigh Increase
Cold (4°C)Increase
Signaling Molecules
Methyl JasmonateIncrease
Salicylic (B10762653) AcidIncrease
Abscisic AcidIncrease
EthyleneDecrease

Proposed Mechanisms of Defensive Action in Plants (e.g., Inhibition of Biosynthetic Pathways, Mis-incorporation)

The defensive properties of non-protein amino acids like this compound are often attributed to their ability to interfere with the metabolism of herbivores. nih.govoup.comresearchgate.net One proposed mechanism is the inhibition of essential biosynthetic pathways in the insect. nih.govoup.comresearchgate.net By mimicking proteinogenic amino acids, these compounds can act as antimetabolites.

Another significant defensive strategy is the mis-incorporation of these non-protein amino acids into the proteins of herbivores during synthesis. nih.govoup.comresearchgate.net This can lead to the production of non-functional proteins, disrupting normal physiological processes and ultimately harming the insect.

This compound as a Chiral Building Block in Natural Product Synthesis

Beyond its role in plant biology, the unique chemical structure of this compound, particularly its chirality, makes it a valuable starting material or intermediate in the asymmetric synthesis of complex natural products.

Precursor in Cyclodepsipeptide Synthesis (e.g., Marformycins)

This compound has been utilized as a precursor in the total synthesis of marformycins, a class of cyclodepsipeptides with antimicrobial properties. nih.gov These natural products, isolated from marine-derived Streptomyces drozdowiczii, feature a complex macrocyclic structure that includes noncanonical amino acid residues. nih.gov In the synthesis of marformycin A, a derivative of δ-hydroxynorvaline is a key component in constructing the piperazic acid dipeptide fragment, which is crucial for the final structure of the natural product. nih.gov

Incorporation into Piperazic Acid Derivatives and Other Noncanonical Peptides

The synthesis of piperazic acid and its derivatives, which are found in numerous biologically active natural products, can be achieved using this compound. researchgate.net These nitrogen-containing heterocyclic compounds are important structural motifs in peptides with diverse pharmacological activities. The synthesis often involves a series of chemical transformations where the hydroxynorvaline derivative is a key intermediate, allowing for the construction of the piperazic acid ring system. researchgate.net This highlights the utility of this compound as a versatile chiral building block for creating complex peptide structures that are otherwise difficult to access.

Interplay with Other Biological Systems: Metabolic Crosstalk (e.g., Plant-Bacteria Interactions)

Metabolic crosstalk is a fundamental process where organisms exchange chemical signals and metabolites, influencing each other's physiology and survival. While direct research on this compound in plant-bacteria interactions is not extensively documented, studies on analogous compounds and D-amino acids provide a framework for understanding its potential roles.

The related non-protein amino acid, 5-hydroxynorvaline, has been identified as a key defensive metabolite in maize (Zea mays). nih.govoup.com Its accumulation is induced by various stressors, including feeding by herbivores like aphids and caterpillars, and treatment with plant defense signaling molecules such as methyl jasmonate and salicylic acid. oup.com The concentration of 5-hydroxynorvaline is highest in the above-ground vegetative tissues, suggesting a primary role in protecting against foliar herbivores. nih.gov When tested in an artificial diet, 5-hydroxynorvaline reduced the reproduction of the corn leaf aphid (Rhopalosiphum maidis), indicating a direct defensive function. oup.com

The broader category of D-amino acids, to which this compound belongs, is increasingly recognized for its role in mediating plant-microbe interactions. mdpi.com D-amino acids can function as signaling molecules or as precursors to antimicrobial compounds. mdpi.com A fascinating example of plant-bacteria metabolic crosstalk involves the compound canavanine (CAN). biorxiv.org The plant-derived L-canavanine is transformed by a bacterial enzyme from Pseudomonas putida into D-canavanine. biorxiv.org This newly formed D-amino acid alters the peptidoglycan structure of competing bacteria, thereby inhibiting their growth and shaping the microbial community in the rhizosphere. biorxiv.org This highlights a sophisticated mechanism where a plant metabolite is modified by one bacterium to gain a competitive advantage over others. biorxiv.org Such interspecies metabolic crosstalk can be a source of novel molecules that regulate microbial biodiversity. biorxiv.org It has been proposed that microbial D-amino acids may act as evolutionarily conserved stress signals between kingdoms, linking external stressors to metabolic and immune responses in higher organisms like plants. preprints.org

Table 1: Research Findings on Metabolites in Plant-Bacteria Interactions

Compound/Metabolite Class Organism(s) Observed Role/Function Reference(s)
5-Hydroxynorvaline Maize (Zea mays) Accumulates in response to herbivory and stress signals; exhibits defensive properties against aphids. nih.gov, oup.com
D-Canavanine (D-CAN) Pseudomonas putida / Legumes Formed from plant-derived L-CAN by bacterial racemase; inhibits growth of competing Rhizobiales bacteria by altering their cell wall. biorxiv.org
D-Amino Acids (General) Plants / Bacteria May serve as signaling molecules or antimicrobial precursors in plant-microbe interactions. mdpi.com

Investigational Studies on Metabolic Perturbations Involving this compound in Model Organisms (e.g., Mouse Models for Metabolomics Research)

Metabolomics is a powerful discipline used to study the global profile of small-molecule metabolites in biological systems, offering insights into metabolic perturbations caused by disease, toxins, or genetic modifications. nih.gov While specific metabolomics studies focusing on this compound in mouse models have not been reported, the established methodologies provide a clear blueprint for how such investigations would be conducted.

These studies typically employ analytical platforms like liquid chromatography-mass spectrometry (LC-MS) or ultra-high-performance liquid chromatography–mass spectrometry (UHPLC–MS) to measure a wide array of metabolites in tissues and biofluids. nih.govmdpi.com In a hypothetical study on this compound, researchers would administer the compound to mice and compare their metabolic profiles to a control group. Tissues such as the liver, kidney, and brain, along with plasma, would be analyzed to identify statistically significant changes in metabolite levels. nih.govfrontiersin.org

Research in mouse models has successfully identified metabolic perturbations across various conditions:

Infectious Disease: In a humanized mouse model of Dengue virus infection, metabolomics revealed significant alterations in 48 different metabolites, affecting pathways like purine (B94841) and pyrimidine (B1678525) metabolism, fatty acid oxidation, and amino acid metabolism. nih.gov

Genetic Disorders: In a mouse model for phenylketonuria (PKU), analysis of cerebral cortex tissues showed disturbances in multiple pathways, including the metabolism of phenylalanine, tyrosine, tryptophan, and branched-chain amino acids. nih.gov

Toxicology: Administration of the antibiotic colistin (B93849) to mice at human-equivalent doses led to dose-dependent metabolic changes in the kidney and liver, particularly affecting purine metabolism and renal dopamine (B1211576) pathways, even at doses considered non-toxic by clinical standards. frontiersin.org

Environmental Stress: Mice exposed to fatal hypothermia showed extensive, tissue-specific metabolic changes, with glycerophospholipid and tryptophan metabolism being notably affected across multiple organs. mdpi.com

These examples demonstrate that metabolomics can effectively uncover the systemic impact of a specific compound or condition. An investigation into this compound would likely focus on its effects on amino acid pathways, potential incorporation into peptides, and its influence on central energy metabolism, such as the TCA cycle. plos.org

Table 2: Examples of Metabolomics Studies in Mouse Models

Study Focus Model Key Perturbed Pathways Analytical Method Reference(s)
Dengue Virus Infection Humanized Mice Fatty acid β-oxidation, phospholipid catabolism, purine/pyrimidine metabolism Mass Spectrometry nih.gov
Phenylketonuria (PKU) Pah-enu2 Mouse Phenylalanine/tyrosine/tryptophan metabolism, glutamate (B1630785) metabolism, purine metabolism LC-MS nih.gov
Colistin Toxicity C57BL/6J Mice Renal dopamine dysregulation, purine metabolism, hepatic steatosis markers UPLC-MS frontiersin.org
Radiation Exposure C57BL/6J Mice Nucleotide metabolism, amino acid metabolism, eicosanoid signaling UPLC-QToF-MS plos.org

This compound in Specific Enzyme-Substrate Interactions (e.g., Interaction with tRNA Modification Enzymes)

Transfer RNAs (tRNAs) are central to protein synthesis and undergo extensive post-transcriptional modification. mdpi.com These modifications, catalyzed by a host of specific enzymes, are crucial for tRNA stability, folding, and the accuracy of translation. mdpi.comoaepublish.com While direct interactions between this compound and tRNA modification enzymes are not documented, the functions of these enzymes provide a basis for hypothesizing potential interactions.

A key modification is the conversion of uridine (B1682114) to dihydrouridine (D), which occurs in the "D-loop" of virtually all tRNAs. mdpi.comnih.gov This modification is catalyzed by dihydrouridine synthases (DUS enzymes). nih.gov The D modification imparts flexibility to the tRNA structure, which is important for its function, particularly at different temperatures. mdpi.com In humans, different DUS enzymes are responsible for creating D modifications at specific positions on various tRNAs. nih.gov

Given that this compound is a non-proteinogenic amino acid, its potential interaction with the translational machinery could be indirect or inhibitory. Unnatural amino acids can sometimes interfere with the fidelity of protein synthesis. For instance, the threonine analogue DL-3-Hydroxynorvaline is known to be toxic to cells, presumably by being mistakenly incorporated into proteins, and it is used experimentally to study the editing functions of aminoacyl-tRNA synthetases (aaRS). These aaRS enzymes are responsible for attaching the correct amino acid to its corresponding tRNA, a critical step for translational accuracy. oaepublish.com

Therefore, one could speculate on several potential modes of interaction for this compound:

Inhibition of aaRS: It might act as a competitive or allosteric inhibitor of an aminoacyl-tRNA synthetase, disrupting the proper charging of tRNAs.

Misincorporation: It could be mistakenly attached to a tRNA and incorporated into a growing polypeptide chain, leading to a non-functional or misfolded protein.

Metabolic Interference: It could interfere with the metabolic pathways that produce the substrates for tRNA modifying enzymes, such as S-adenosyl methionine (SAM), which is a common methyl group donor.

The study of tRNA modifying enzymes is an active area of research, as defects in these enzymes are linked to human diseases, including intellectual disability. oaepublish.com Investigating how compounds like this compound affect these fundamental cellular processes could provide new insights into metabolic regulation and the mechanisms of cytotoxicity.

Table 3: Selected tRNA Modification Enzymes and Their Functions

Enzyme Family Abbreviation Function Significance Reference(s)
Dihydrouridine Synthase DUS Catalyzes the reduction of uridine to dihydrouridine (D) in the D-loop of tRNA. Contributes to tRNA flexibility and structural integrity. frontiersin.org, nih.gov
tRNA Methyltransferase D TrmD Catalyzes the methylation of guanine (B1146940) at position 37 (m1G37). Prevents frameshifting during translation; essential in many bacteria. mdpi.com
tRNA-Pseudouridine Synthase PUS Converts uridine to pseudouridine (B1679824) (Ψ). Enhances tRNA stability and functionality. mdpi.com, biorxiv.org

Table 4: Compound Names Mentioned in this Article

Compound Name
5-hydroxynorvaline
Abscisic acid
This compound
D-Canavanine
DL-3-Hydroxynorvaline
Ethylene
Glutamate
L-canavanine
Methyl jasmonate
Phenylalanine
Salicylic acid
Tryptophan

Analytical Methodologies for D δ Hydroxynorvaline Research

Chromatographic Techniques

Chromatography is a fundamental tool for separating D-δ-Hydroxynorvaline from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two prominent methods used in its analysis.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids like this compound. shimadzu.com The detection of these compounds can be achieved using either ultraviolet (UV) or fluorescence detectors. shimadzu.com While many amino acids have UV absorption at short wavelengths (200–210 nm), derivatization is often employed to enhance detection. shimadzu.com Pre-column derivatization, where the amino acids are chemically modified before entering the HPLC column, is a common practice as it allows for analysis using reversed-phase columns. shimadzu.com

Fluorescence detection is noted for its high selectivity and sensitivity, as it directly measures the light emitted from fluorescent substances. shimadzu.com In the analysis of 21 amino acids, fluorescence detection was found to be 200 times more sensitive than UV detection. shimadzu.com This makes it particularly suitable for detecting low concentrations of this compound. For instance, in the study of maize metabolites, HPLC with fluorescence detection was used to identify 5-hydroxynorvaline after derivatization with the Waters AccQ-Fluor reagent kit. nih.gov This method successfully identified an unknown amino acid peak that was more abundant in methyl jasmonate-treated plants. nih.gov The identity of the compound as 5-hydroxynorvaline was later confirmed through NMR and mass spectrometry. nih.gov

The choice between UV and fluorescence detection depends on the required sensitivity of the analysis. shimadzu.com While a standard HPLC setup may include a UV or PDA detector, a fluorescence detector can be added for analyses demanding higher sensitivity. shimadzu.comhplc.eu

Table 1: Comparison of HPLC Detection Methods for Amino Acid Analysis

FeatureUV DetectionFluorescence Detection
Principle Measures the absorbance of monochromatic light. chromatographyonline.comDetects light energy emitted from fluorescent substances. shimadzu.com
Sensitivity LowerHigh (up to 200 times more sensitive than UV for some amino acids). shimadzu.com
Selectivity LowerHigh. shimadzu.com
Derivatization Often required to form a chromophore for better detection. mdpi.comOften required to introduce a fluorophore. shimadzu.com
Common Application General quantitative analysis. jlabphy.orgTrace analysis and when high sensitivity is required. shimadzu.combrieflands.com

Capillary Electrophoresis Approaches

Capillary electrophoresis (CE) is another analytical technique that can be used for the detection of non-proteinogenic amino acids. mdpi.com While less common in the direct analysis of this compound based on available literature, CE offers high separation efficiency and requires only small sample volumes. It has been used in the characterization of similar polypeptide mixtures and amino acid analysis. davidpublisher.com

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical tool for identifying and quantifying compounds by measuring their mass-to-charge ratio. jeolusa.com When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a highly specific and sensitive method for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to make them amenable to GC analysis. researchgate.net GC-MS has been employed in the study of this compound, particularly in metabolic studies. For example, GC-MS analysis was used to study the incorporation of isotope-labeled amino acids into 5-hydroxynorvaline in maize leaves. oup.com This technique helped in determining that while labeled precursors were taken up by the plant, their carbon backbones were not incorporated into 5-hydroxynorvaline, suggesting a novel biosynthetic pathway. oup.com The method involves derivatization of the amino acids, and the resulting fragments are analyzed by the mass spectrometer. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) (e.g., LC-TOFMS, LC-QToF, Triple Quadrupole MS) for Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a dominant technique for the analysis of non-proteinogenic amino acids due to its superior sensitivity and specificity. mdpi.com Different types of mass spectrometers can be coupled with LC for various analytical purposes.

LC-Time-of-Flight MS (LC-TOFMS) and LC-Quadrupole-Time-of-Flight (LC-QToF) are high-resolution mass spectrometry (HRMS) techniques that provide accurate mass measurements, which is crucial for the identification of unknown compounds and for resolving isobaric interferences. nih.govbiorxiv.org LC-QToF has been successfully used for the comprehensive profiling of free proteinogenic and non-proteinogenic amino acids, including δ-hydroxynorvaline, in various legume samples. mdpi.comresearchgate.net This approach allows for both targeted and non-targeted analysis, enabling the identification of a wide range of amino acids in complex matrices. mdpi.com The high mass accuracy of QTOF instruments aids in the confident identification of metabolites. diva-portal.orgmdpi.com

Triple Quadrupole MS (QqQ) is the gold standard for quantitative analysis due to its high sensitivity and selectivity, particularly when operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. jeolusa.combruker.comthermofisher.commdpi.comanaquant.com In this setup, the first quadrupole selects a specific precursor ion, the second acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion for detection. jeolusa.comanaquant.com This process significantly reduces background noise and enhances the signal for the target analyte, making it ideal for trace-level quantification in complex biological samples. jeolusa.comlcms.cz LC-MS/MS methods using triple quadrupole instruments are widely applied for the quantification of various amino acids and other small molecules in biomedical and food safety research. anaquant.comnih.govshimadzu.it

Table 2: Research Findings on this compound using Mass Spectrometry

Analytical TechniqueSample MatrixKey Findings
GC-MS Maize (Zea mays) leavesInvestigated the biosynthetic pathway of 5-hydroxynorvaline using isotope-labeled precursors. oup.com
LC-QToF-MS/MS Legume seedsIdentified and profiled δ-hydroxynorvaline as part of a comprehensive analysis of non-proteinogenic amino acids. mdpi.com
HPLC-MS Maize (Zea mays) leavesConfirmed the molecular weight of the fluorescently derivatized 5-hydroxynorvaline to be 303 Da, leading to the determination of the native molecular weight as 133 Da. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies (e.g., 1H NMR, Saturation Transfer Difference NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. researchgate.netnd.edu It provides detailed information about the chemical structure and connectivity of atoms within a molecule. nih.govnih.gov

1H NMR (Proton NMR) is a fundamental NMR technique that provides information about the number and types of protons in a molecule, as well as their neighboring atoms. acdlabs.com In the identification of 5-hydroxynorvaline from maize, the 1H-NMR spectrum showed characteristic peaks at δH 4.25 (t), 1.76 (m), 1.91(m), 1.64 (m), and 3.60 (t). nih.govoup.com The chemical shifts and splitting patterns of these peaks, in conjunction with 2D NMR techniques like COSY, were crucial in determining the structure of the molecule. nih.govoup.com The chemical shift of a proton is influenced by its local electronic environment, with factors like electronegativity of adjacent atoms and hydrogen bonding playing a significant role. msu.edulibretexts.org

Saturation Transfer Difference (STD) NMR is a powerful technique for studying ligand-receptor interactions. creative-biostructure.com It identifies which parts of a small molecule (ligand) are in close contact with a larger protein (receptor). creative-biostructure.comd-nb.info This is achieved by selectively saturating the protein's NMR signals and observing the transfer of this saturation to the bound ligand. creative-biostructure.comd-nb.info The resulting difference spectrum highlights the ligand's protons that are in proximity to the protein, providing a "binding epitope" of the ligand. creative-biostructure.comresearchgate.net STD-NMR is particularly useful for screening potential ligands and can be used to determine binding affinities (KD). creative-biostructure.comnih.gov While no specific STD-NMR studies on this compound were found, this technique holds potential for investigating its interactions with biological targets. The intensity of the STD effect is dependent on the proximity of the ligand protons to the protein surface. d-nb.inforesearchgate.net

Table 3: NMR Data for the Structural Elucidation of 5-Hydroxynorvaline

NMR TechniqueObserved Chemical Shifts (δH) / CorrelationsInterpretation
1H-NMR 4.25 (t, 6.0 Hz), 1.76 (m), 1.91(m), 1.64 (m), 3.60 (t, 5.9 Hz)These signals correspond to the different protons in the 5-hydroxynorvaline structure. nih.govoup.com
1H-1H COSY Correlation of δH 4.25 with δH 1.76, δH 1.76 with δH 1.61, and δH 1.61 with δH 3.60Confirmed the connectivity between the protons along the carbon backbone of the molecule. nih.govoup.com

Stable Isotope Labeling Strategies for Biosynthetic Pathway Elucidation

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov This strategy involves introducing atoms with heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H) into precursor molecules and tracking their incorporation into downstream metabolites. nih.gov For this compound (also known as 5-hydroxynorvaline), this methodology has been crucial in exploring its formation in biological systems, such as in the maize plant (Zea mays). nih.gov

In research aimed at understanding how this compound is synthesized, scientists utilize isotopically labeled versions of suspected precursor amino acids. nih.gov A foundational hypothesis is that its biosynthesis may involve the reduction of γ-glutamyl semialdehyde. nih.gov Potential precursors in this pathway include glutamate (B1630785), glutamine, proline, ornithine, and arginine. nih.gov

To test this, stable isotope labeling experiments have been conducted where detached maize leaves are fed solutions containing these precursors labeled with heavy isotopes. nih.gov For instance, researchers have used [¹³C₅, ¹⁵N₂]glutamine, [¹⁵N₂]glutamine, [¹³C₅, ¹⁵N]glutamate, [¹³C₅]proline, [¹³C₅]ornithine, and [¹³C₆]arginine. nih.gov After an incubation period, the plant tissue is analyzed to determine if the heavy isotopes have been incorporated into the this compound molecule. nih.gov

The analytical method of choice for detecting the incorporation of these stable isotopes is typically Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This technique separates the various metabolites from the plant extract and then detects their mass. An increase in the mass of this compound corresponding to the mass of the heavy isotopes from the fed precursors provides direct evidence of the biosynthetic link. nih.gov Studies have shown that labeled versions of glutamine, glutamate, proline, ornithine, and arginine are all taken up by maize petioles and constitute a significant portion of the free amino acid pool, making them available for metabolic conversion. nih.gov

The following table summarizes the labeled precursors used in studies to elucidate the biosynthetic pathway of this compound in maize.

Table 1: Labeled Precursors for this compound Biosynthesis Studies

Labeled PrecursorIsotope(s)Analytical MethodFindingReference
Glutamine¹³C₅, ¹⁵N₂GC-MSUptake confirmed; serves as a potential precursor. nih.gov
Glutamine¹⁵N₂GC-MSUptake confirmed; serves as a potential precursor. nih.gov
Glutamate¹³C₅, ¹⁵NGC-MSUptake confirmed; serves as a potential precursor. nih.gov
Proline¹³C₅GC-MSUptake confirmed; serves as a potential precursor. nih.gov
Ornithine¹³C₅GC-MSUptake confirmed; serves as a potential precursor. nih.gov
Arginine¹³C₆GC-MSUptake confirmed; serves as a potential precursor. nih.gov

Sample Preparation and Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity (e.g., AQC Reagent)

The analysis of amino acids like this compound often requires specific sample preparation and derivatization steps to improve their detection by analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com Because amino acids are polar and often not volatile, derivatization is employed to make them more suitable for chromatographic separation and detection. sigmaaldrich.com

Sample Preparation: A typical sample preparation protocol for the analysis of this compound from plant tissue, such as maize leaves, involves several key steps. nih.govoup.com First, the tissue is flash-frozen in liquid nitrogen and ground to a fine powder. nih.gov This is followed by extraction with an acidic aqueous solution (e.g., water with 20 mM HCl). nih.gov The resulting crude extract is often concentrated under a vacuum to reduce the volume. nih.gov For the analysis of free amino acids in legumes, dried seeds may be powdered and extracted directly with water. mdpi.com

Derivatization with AQC Reagent: A widely used method for enhancing the analytical sensitivity of amino acids is pre-column derivatization. The 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent (sold as the Waters AccQ-Fluor or AccQ-Tag kit) is particularly effective for this purpose. nih.govoup.com AQC reacts with the primary and secondary amino groups of amino acids to form stable, highly fluorescent derivatives that can be readily detected by HPLC with a fluorescence detector. abcam.com

The derivatization procedure is rapid and straightforward. oup.com A small aliquot of the sample extract is mixed with a borate (B1201080) buffer to ensure the optimal pH for the reaction. oup.com The AQC reagent, dissolved in a diluent like acetonitrile, is then added, and the mixture is heated for a short period (e.g., 10 minutes at 55 °C) to facilitate the reaction. nih.govoup.com Excess AQC reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which does not typically interfere with the analysis of the derivatized amino acids. mdpi.com The resulting stable derivatives can then be injected into an HPLC system for separation and quantification. nih.govmdpi.com This method has been successfully applied to identify and quantify this compound in extracts from both maize and legumes. nih.govmdpi.com

The following table outlines a typical protocol for the derivatization of this compound using the AQC reagent for HPLC analysis.

Table 2: AQC Derivatization Protocol for this compound

StepProcedurePurposeReference
1. Sample MixingMix sample extract (e.g., 5-10 µL) with borate buffer (e.g., 35-70 µL).To adjust the sample pH to the optimal range for the derivatization reaction. oup.commdpi.com
2. Reagent AdditionAdd AQC reagent (e.g., 10-20 µL) to the sample-buffer mixture.To initiate the derivatization of the amino group. oup.commdpi.com
3. IncubationImmediately mix and incubate the reaction vial at 55 °C for 10 minutes.To ensure the completion of the derivatization reaction. nih.govoup.com
4. AnalysisInject an aliquot (e.g., 2-20 µL) of the derivatized sample into an HPLC system equipped with a fluorescence detector.To separate and quantify the fluorescently tagged this compound derivative. nih.govmdpi.com

While AQC derivatization for HPLC is common, other techniques exist. For GC-MS analysis, silylation is a frequently used derivatization method. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the polar functional groups on amino acids, replacing active hydrogens with nonpolar tert-butyl dimethylsilyl (TBDMS) groups, thereby increasing their volatility for gas-phase analysis. sigmaaldrich.com

Derivatives and Analogues of D δ Hydroxynorvaline in Academic Research

Synthesis and Characterization of Stereoisomers and Functionalized Derivatives

The synthesis of stereoisomers and functionalized derivatives of D-δ-hydroxynorvaline is a key area of research, enabling the exploration of stereochemistry's role in biological activity.

Stereoisomers: The synthesis of all four diastereomers of a protected α-amino-γ-butyrolactone to access γ-hydroxynorvaline has been achieved. researchgate.net This process involves an organocatalytic Mannich reaction and an enzymatic ketone reduction as key asymmetric steps, allowing for excellent stereocontrol. researchgate.net Similarly, enzymatic tandem aldol (B89426) addition-transamination reactions have been employed for the synthesis of γ-hydroxy-α-amino acid derivatives. researchgate.netacs.org These chemoenzymatic routes provide access to various stereoisomers, including L-syn and D-syn-4-hydroxynorvaline. researchgate.netresearchgate.net The ability to synthesize specific stereoisomers is crucial for studying structure-activity relationships, as biological systems often exhibit high stereoselectivity. ua.es

Functionalized Derivatives: Researchers have developed various strategies to create functionalized derivatives of this compound. These include the synthesis of orthogonally protected building blocks from glutamic acid benzyl (B1604629) esters. nsf.gov These building blocks are valuable for their subsequent incorporation into larger molecules. nsf.gov Another approach involves the synthesis of chiral brominated lactones, which can be further modified through Pd-catalyzed reactions to yield a range of functionalized lactones. researchgate.net

The characterization of these newly synthesized compounds is critical to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used. For instance, 1H NMR and 13C NMR are used to elucidate the chemical structure, while high-resolution mass spectrometry confirms the molecular weight and elemental composition. acs.org Chiral High-Performance Liquid Chromatography (HPLC) is often employed to determine the enantiomeric purity of the synthesized stereoisomers. diva-portal.org

Table 1: Examples of Synthesized this compound Derivatives and Characterization Data

DerivativeSynthetic ApproachKey Characterization TechniquesReference
All four diastereomers of PMP-protected α-amino-γ-butyrolactoneOrganocatalytic Mannich reaction and enzymatic ketone reductionNMR, HPLC researchgate.net
Orthogonally protected δ-hydroxynorvaline building blocksReduction of Fmoc-protected glutamic acid benzyl estersNot specified nsf.gov
Chiral brominated lactoneChemoenzymatic routeNot specified researchgate.net
(2S,3R)-3-Hydroxynorvaline (Hnv) derivative for glycopeptide synthesisProtection of commercially available (2S,3R)-3-hydroxynorvaline with Fmoc, followed by esterificationNMR, Mass Spectrometry nih.gov

Incorporation into Peptides, Glycopeptides, and Other Biologically Relevant Molecules

This compound and its derivatives serve as valuable building blocks for the synthesis of more complex and biologically relevant molecules, including peptides, glycopeptides, and analogues of other significant compounds.

Peptides: The incorporation of this compound into peptides is a strategy used to create novel structures with potentially enhanced or altered biological activities. For example, δ-hydroxynorvaline derivatives have been used as precursors in the total synthesis of L-156,373, an oxytocin (B344502) receptor antagonist. nsf.gov In another study, D-hydroxyleucine units in the cyclic peptide cyclomarin A were replaced with D-hydroxynorvaline to generate structural diversity. nih.gov The synthesis of these modified peptides often utilizes solid-phase peptide synthesis (SPPS), where protected amino acid derivatives are sequentially coupled to a solid support. nih.gov

Glycopeptides: Glycopeptides, which are peptides containing covalently linked carbohydrate moieties, play crucial roles in many biological processes. qmul.ac.uk this compound and its analogues have been incorporated into glycopeptides to study their structure and function. For instance, a C-glycoside analogue of β-D-galactosyl hydroxynorvaline was synthesized and used in immunological studies related to rheumatoid arthritis. diva-portal.orgdiva-portal.orgacs.org The synthesis of such complex molecules requires careful control of stereochemistry at multiple centers. diva-portal.org In the context of cancer vaccine development, (2S,3R)-3-hydroxynorvaline has been used to replace threonine in MUC1-derived glycopeptides. nih.gov This substitution was shown to create a synthetic antigen that effectively mimics the natural threonine-derived antigen. nih.govunirioja.es

Other Biologically Relevant Molecules:

C-glycosidic analogues: The synthesis of C-glycosidic analogues of glycosylated amino acids, including those derived from hydroxynorvaline, is an active area of research. diva-portal.org These analogues, where the anomeric oxygen is replaced by a methylene (B1212753) group, offer increased stability towards enzymatic degradation. researchgate.net

δ-N-hydroxyornithine analogues: Efficient methods have been developed for the synthesis of δ-N-hydroxyornithine analogues using δ-hydroxynorvaline derivatives as key substrates. acs.orgresearchgate.net These analogues are of interest due to their potential biological activities. researchgate.net One synthetic approach involves the reductive cyclization of an N-hydroxysuccinimide ester of a protected glutamic acid γ-semialdehyde, while another utilizes the cyclization of an N-(benzyloxy)amide of δ-bromonorvaline. acs.orgresearchgate.net

Table 2: Incorporation of this compound and its Derivatives into Biologically Relevant Molecules

Resulting Molecule TypeSpecific ExamplePurpose of IncorporationReference
PeptideL-156,373 (oxytocin receptor antagonist)Precursor for the synthesis of L- and D-Piz residues. nsf.gov
PeptideCyclomarin A analogueTo introduce structural changes in the peptide backbone. nih.gov
GlycopeptideC-glycoside analogue of β-D-galactosyl hydroxynorvalineTo probe interactions in immunological responses related to rheumatoid arthritis. diva-portal.orgdiva-portal.org
GlycopeptideMUC1-derived glycopeptide with (2S,3R)-3-hydroxynorvalineTo develop a cancer vaccine candidate that mimics the natural antigen. nih.govunirioja.es
δ-N-hydroxyornithine analogueCyclic δ-N-hydroxyornithine derivativeTo synthesize analogues with potential biological activity. acs.orgresearchgate.net

Structure-Activity Relationship Studies in Research Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The synthesis of various derivatives and analogues of this compound provides a valuable toolkit for conducting such investigations. ua.es

By systematically modifying the structure of this compound and observing the resulting changes in biological effect, researchers can identify key functional groups and stereochemical features that are essential for activity. For example, in the development of MUC1-based cancer vaccines, replacing the natural threonine with (2S,3R)-3-hydroxynorvaline led to a synthetic glycopeptide with a slightly higher binding affinity to the anti-MUC1 antibody SM3. nih.gov This enhanced affinity was attributed to an additional methylene group in the hydroxynorvaline side chain, which improved a CH/π interaction in the antigen-antibody complex. nih.gov

In another study focused on autoimmune T-cell responses, the replacement of hydroxylysine with hydroxynorvaline in a glycopeptide from type II collagen was still recognized by some T-cell hybridomas, indicating that the aminomethylene group at the δ-position was not strictly required for recognition in all cases. diva-portal.org These findings highlight the nuanced nature of molecular recognition in biological systems.

The ability to synthesize a library of analogues with diverse structural modifications is crucial for building a comprehensive SAR model. ua.es This knowledge can then be used to guide the rational design of new compounds with improved potency, selectivity, and other desirable properties for research applications.

Future Research Directions and Unexplored Avenues for D δ Hydroxynorvaline

Advanced Stereocontrol in Synthetic and Chemoenzymatic Production for Research Scale

The biological activity of chiral molecules like D-δ-Hydroxynorvaline is intrinsically linked to their stereochemistry. The ability to produce stereochemically pure isomers is paramount for research purposes. While methods for synthesizing related amino acids exist, achieving precise stereocontrol for this compound remains a key challenge.

Future research avenues include:

Asymmetric Synthesis: Developing novel asymmetric synthetic routes is crucial. Methodologies such as the stereoselective alkylation of homochiral glycine (B1666218) enolates or asymmetric hydrogenation using chiral catalysts could be adapted to produce the desired 'D' configuration with high enantiomeric excess. renyi.hu

Chemoenzymatic Strategies: Combining chemical synthesis with enzymatic resolution offers a powerful approach. For example, a chemical synthesis could produce a racemic or diastereomeric mixture of hydroxynorvaline, followed by an enzymatic step to selectively resolve the desired stereoisomer. Penicillin acylase G and aldolase-transaminase cascades have been used for similar resolutions and syntheses, providing a template for future work. researchgate.net

Substrate-Controlled Diastereoselective Synthesis: Starting from a chiral precursor, such as D-glutamic acid, could provide a robust method for controlling the stereochemistry of the final product. This approach has been successfully used for the L-isomer and could be adapted for the synthesis of this compound. nih.govmdpi.com

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Approach Description Potential Advantage Reference
Asymmetric Hydrogenation Use of chiral rhodium or other metal catalysts to hydrogenate a dehydro-amino acid precursor.Potentially short and efficient route suitable for industrial application. renyi.hu
Chiral Template Alkylation Alkylation of a chiral glycine equivalent, such as an oxazolidinone derivative.High diastereoselectivity can be achieved. renyi.hu
Chemoenzymatic Resolution Chemical synthesis of a mixture followed by selective enzymatic modification (e.g., hydrolysis) of one stereoisomer.Can leverage the high stereospecificity of enzymes like penicillin acylase G. researchgate.net
Enzymatic Cascade A multi-enzyme, one-pot reaction, such as an aldolase-transaminase cascade, to build the molecule stereoselectively.High stereoselectivity driven by thermodynamic stability of the product. researchgate.net
Chiral Pool Synthesis Starting from an enantiomerically pure natural product, like D-glutamic acid.The stereocenter of the starting material directs the stereochemistry of the product. nih.govmdpi.com

Comprehensive Understanding of Ecological Roles, particularly in Plant-Microbe-Insect Interactions

Preliminary evidence strongly suggests that this compound is an active participant in ecological defense systems. In maize, 5-hydroxynorvaline is a stress-induced, non-protein amino acid that accumulates in response to both biotic and abiotic pressures. nih.govoup.comresearchgate.net Its concentration increases significantly following herbivory by insects such as the corn leaf aphid (Rhopalosiphum maidis) and the beet armyworm (Spodoptera exigua), as well as in response to drought. nih.govoup.com

Future research should aim for a more comprehensive ecological understanding:

Anti-herbivore Activity: Studies have shown that 5-hydroxynorvaline, at concentrations found in maize tissues, reduces the reproduction of R. maidis in artificial diet assays. nih.govoup.comresearchgate.net Further research is needed to determine the precise mechanism of this toxicity. It may function as an antimetabolite, for instance by inhibiting ornithine transcarbamylase or competing with other amino acids for transport, or through misincorporation into proteins in the herbivore. nih.govbiorxiv.org

Plant-Microbe Interactions: The role of this compound in mediating interactions with pathogenic and symbiotic microbes is completely unexplored. As a non-protein amino acid, it could potentially inhibit microbial growth or interfere with signaling pathways. biorxiv.org

Allelopathic Potential: Investigating whether this compound is exuded from roots and what effect it has on the growth of competing plants and soil microbes would open a new area of chemical ecology research.

The induction of 5-hydroxynorvaline by various stressors is summarized in Table 2.

Stressor Organism Observed Effect Reference
Herbivory (Aphid) Zea maysIncreased accumulation of 5-hydroxynorvaline. nih.govoup.com
Herbivory (Caterpillar) Zea maysIncreased accumulation of 5-hydroxynorvaline. nih.govoup.com
Drought Zea maysInduced accumulation to higher levels than insect feeding. nih.govoup.com
Defense Signaling Zea maysMethyl jasmonate, salicylic (B10762653) acid, and abscisic acid increase accumulation. nih.govoup.com

Development of Novel Biocatalytic Tools for this compound and its Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of enzymes that can produce or modify this compound would be a significant advancement for both research and potential industrial applications.

Future research should focus on:

Enzyme Discovery and Screening: Mining genomic databases for putative hydroxylases and transaminases from organisms known to produce this compound or related compounds. High-throughput screening of these enzymes against norvaline and its derivatives could identify active biocatalysts.

Protein Engineering: Modifying existing enzymes to enhance their activity or alter their substrate specificity. For example, l-leucine (B1674790) 5-hydroxylase, a Fe(II)/α-ketoglutarate-dependent dioxygenase, is a useful biocatalyst that could serve as a template for engineering an enzyme specific for the hydroxylation of norvaline. dntb.gov.ua Similarly, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which catalyze a wide range of reactions including transamination and racemization, are prime targets for engineering. researchgate.net

Whole-Cell Biotransformation: Developing microbial cell factories (e.g., E. coli or yeast) that are engineered to express a complete biosynthetic pathway for this compound production from simple carbon sources. google.com This would enable sustainable and scalable production for research needs.

Integration of Multi-Omics Data for Systems-Level Understanding of its Metabolic Fluxes

To fully understand the role of this compound in a biological system, an integrated, systems-level approach is required. Multi-omics—the combined analysis of the genome, transcriptome, proteome, and metabolome—provides a powerful framework for achieving this. nih.gov

Future research directions include:

Integrated Stress Response Analysis: Combining metabolomics to quantify this compound levels with transcriptomics (RNA-seq) and proteomics in plants or microbes under various stress conditions (e.g., herbivory, drought). This would reveal the regulatory networks and metabolic pathways that are co-regulated with this compound production, providing a holistic view of its function.

Metabolic Flux Analysis: Using stable isotope tracers (e.g., ¹³C or ¹⁵N labeled precursors) combined with metabolomic analysis to map the flow of atoms through metabolic pathways in real-time. This would definitively identify the biosynthetic precursors and quantify the metabolic flux towards this compound synthesis versus competing pathways.

Genome-Wide Association Studies (GWAS): Expanding on the QTL mapping already performed in maize, GWAS across a diverse panel of organisms could identify additional genes and genetic variants associated with this compound production, providing deeper insight into its genetic basis and regulation. nih.gov The integration of such multi-omics datasets can be facilitated by novel machine learning frameworks designed to analyze complex metabolic regulation networks. biorxiv.org

Q & A

Basic Research Questions

Q. What are the established synthesis methods for D-δ-Hydroxynorvaline, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The stereoselective synthesis of this compound involves asymmetric catalytic hydrogenation or enzymatic resolution. For example, Jacob et al. (1997) demonstrated enantioselective synthesis using chiral auxiliaries to control the δ-hydroxyl configuration . Reaction parameters such as solvent polarity (e.g., aqueous vs. organic phases) and temperature (optimized at 25–40°C) significantly impact stereochemical purity. Researchers should validate outcomes via chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>95%) .

Q. How can researchers characterize the structural purity of this compound using spectroscopic techniques?

  • Methodological Answer : Structural characterization requires a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For instance, 1H^1H-NMR peaks at δ 3.8–4.2 ppm correspond to the δ-hydroxyl proton, while HRMS confirms the molecular ion peak at m/z 133.146 (C5_5H11_{11}NO3_3) . Impurity profiling via liquid chromatography–mass spectrometry (LC-MS) is critical to detect byproducts like norvaline derivatives, which may form during incomplete hydroxylation .

Q. What solubility properties and storage conditions are critical for maintaining this compound stability in experimental settings?

  • Methodological Answer : this compound is sparingly soluble in aqueous buffers (pH 6–8) but dissolves in polar aprotic solvents like DMSO. Storage at -20°C under argon prevents oxidation of the hydroxyl group, as degradation products (e.g., ketone derivatives) can form at higher temperatures . Pre-experiment solubility tests in target media (e.g., cell culture buffers) are recommended to avoid precipitation.

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric mixtures of this compound during synthesis?

  • Methodological Answer : Enantiomeric resolution can be achieved via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) or immobilized enzymes (lipases). Valachová et al. (2019) reported a 92% enantiomeric excess using a palladium-catalyzed asymmetric hydrogenation protocol . Post-synthesis, dynamic kinetic resolution (DKR) under basic conditions (pH 10–12) enhances selectivity for the D-enantiomer .

Q. How does this compound interact with biological systems, and what model systems are appropriate for preliminary activity studies?

  • Methodological Answer : As a non-proteinogenic amino acid, this compound may inhibit enzymes like threonine deaminase. Researchers should use in vitro assays (e.g., enzyme kinetics with UV-Vis spectrophotometry) to measure inhibition constants (KiK_i). For cellular studies, murine fibroblast (NIH/3T3) or human hepatoma (HepG2) lines are suitable models to assess cytotoxicity and metabolic incorporation . Note: This compound is not FDA-approved and is strictly for research use .

Q. What analytical challenges arise when quantifying trace impurities in this compound samples, and how can they be mitigated?

  • Methodological Answer : Trace impurities (e.g., β-hydroxynorvaline isomers) complicate quantification due to structural similarity. Ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) improves separation resolution. Calibration curves using spiked standards (0.1–10 µg/mL) and limits of detection (LOD) < 0.05% are critical for compliance with purity standards (>95%) .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting reports on hydroxyl group reactivity (e.g., oxidation vs. stability) necessitate controlled atmosphere experiments (argon/vacuum) .
  • Ethical Compliance : Adhere to institutional guidelines for handling non-FDA-approved compounds; avoid human/animal administration .
  • Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to address variability in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.